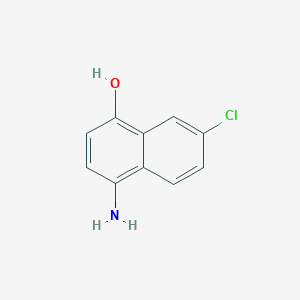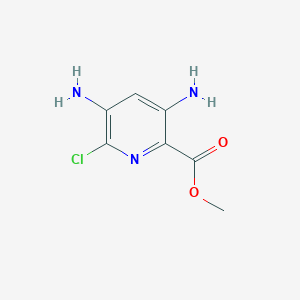
5-Fluoro-2-oxoindoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-oxoindoline-7-carboxylic acid is a synthetic organic compound belonging to the oxindole family Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Oxidation: The 5-fluoroindole is then oxidized to form 5-fluoro-2-oxoindole.
Carboxylation: The final step involves the carboxylation of 5-fluoro-2-oxoindole to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Oxidation: Using catalysts to enhance the oxidation step.
High-Pressure Carboxylation: Employing high-pressure conditions to improve the efficiency of the carboxylation step.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5-fluoro-2-hydroxyindoline-7-carboxylic acid.
Substitution: Formation of various substituted oxindole derivatives.
Scientific Research Applications
5-Fluoro-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the oxo and carboxylic acid groups.
2-Oxoindoline-7-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-2-oxoindole: Lacks the carboxylic acid group.
Uniqueness
5-Fluoro-2-oxoindoline-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer enhanced biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI Key |
YUYYRCQYBDEEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C(=O)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

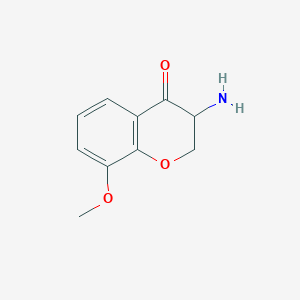
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)
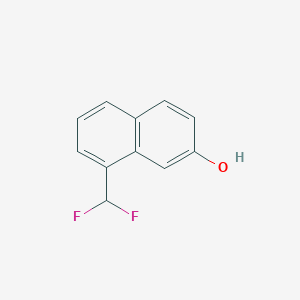
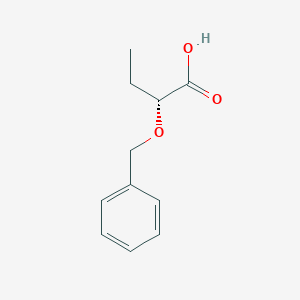
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
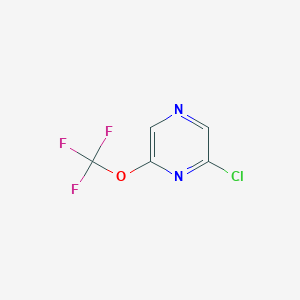
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
